molecular formula C11H16ClN3O B1481151 (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol CAS No. 2027621-48-1

(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol

Cat. No.: B1481151
CAS No.: 2027621-48-1
M. Wt: 241.72 g/mol
InChI Key: KPRXCZFWOJDMDQ-UHFFFAOYSA-N
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Description

(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol is a chemical intermediate of interest in medicinal chemistry and drug discovery. Its structure incorporates a chloropyrazine heterocycle linked to a 4-methylpiperidin-4-yl)methanol group, a motif found in compounds targeting biologically relevant enzymes. Pyrazine-based analogues are key scaffolds in the development of inhibitors for protein tyrosine phosphatases like SHP2, an oncogenic target implicated in cancer cell survival and proliferation through the RAS-ERK signaling pathway . Furthermore, similar piperazine and piperidine-containing compounds are frequently explored for their antibacterial properties and potential activity against infectious diseases . The chloropyrazine moiety, in particular, serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, making this compound a valuable building block for constructing more complex molecules for high-throughput screening and lead optimization efforts. This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

[1-(3-chloropyrazin-2-yl)-4-methylpiperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-11(8-16)2-6-15(7-3-11)10-9(12)13-4-5-14-10/h4-5,16H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRXCZFWOJDMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC=CN=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chloropyrazine Intermediate

  • The chloropyrazine ring is prepared or obtained as a starting material, often substituted at the 2- or 3-position with chlorine to facilitate nucleophilic substitution.
  • One reported approach involves the use of 3-chloropyrazin-2-amine derivatives, which can be further functionalized through amine protection and coupling reactions.

Piperidine Ring Functionalization and Coupling

  • The piperidine moiety, particularly 4-methylpiperidine, is introduced via nucleophilic aromatic substitution on the chloropyrazine ring.
  • A common method involves reacting a Boc-protected piperidine derivative with the chloropyrazine under controlled conditions to form the N-substituted intermediate.
  • The methyl group at the 4-position of piperidine is introduced either by starting from a methyl-substituted piperidine or by selective alkylation.

Introduction of the Hydroxymethyl Group at Piperidine 4-Position

  • The hydroxymethyl substituent is commonly introduced by reduction of an ester or amide precursor.
  • For example, lithium aluminum hydride (LAH) reduction of an amide intermediate yields the corresponding alcohol at the 4-position of the piperidine ring.
  • The reduction step requires careful control due to the sensitivity of the pyrazine ring and other functional groups.

Representative Synthetic Route (Based on Literature)

Step Description Reagents/Conditions Yield (%) Notes
1 Preparation of chloropyrazine intermediate Starting from 3-chloropyrazin-2-amine, protection with di-tert-butyl dicarbonate (Boc) ~60% Protects amine for subsequent reactions
2 Nucleophilic aromatic substitution with 4-methylpiperidine derivative Reaction of Boc-protected chloropyrazine with 4-methylpiperidine or its derivative 47-60% S_NAr reaction forms the N-substituted intermediate
3 Deprotection of Boc group Treatment with 4 M HCl in methanol 35-50% Removes protecting group to free amine
4 Reduction of amide or ester intermediate to alcohol Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) ~13-45% Converts carbonyl to hydroxymethyl group; low yield due to sensitivity

Research Findings and Optimization Notes

  • The overall yield of the final compound tends to be moderate to low, primarily due to the challenging reduction step and the sensitivity of the heterocyclic system.
  • Protection of the amine on the pyrazine ring is critical to avoid side reactions during nucleophilic substitution and reduction steps.
  • Microwave-assisted reactions have been explored for some intermediates to improve reaction rates and yields, though specific data for this compound are limited.
  • Purification typically involves silica gel chromatography and recrystallization to achieve high purity suitable for biological testing.

Summary Table of Key Intermediates and Yields

Intermediate Description Yield (%) Key Transformation
Boc-protected chloropyrazine Protected amine intermediate ~60 Amine protection with Boc anhydride
N-substituted piperidine intermediate Product of S_NAr with 4-methylpiperidine 47-60 Nucleophilic aromatic substitution
Deprotected amine intermediate After Boc removal 35-50 Acidic deprotection
Hydroxymethyl piperidine final compound After LAH reduction 13-45 Reduction of amide/ester to alcohol

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloropyrazine moiety can be reduced to a pyrazine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the chloropyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, and a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: (1-(3-Carboxypyrazin-2-yl)-4-methylpiperidin-4-yl)methanol.

    Reduction: (1-(Pyrazin-2-yl)-4-methylpiperidin-4-yl)methanol.

    Substitution: (1-(3-Aminopyrazin-2-yl)-4-methylpiperidin-4-yl)methanol or (1-(3-Thiopyrazin-2-yl)-4-methylpiperidin-4-yl)methanol.

Scientific Research Applications

(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe to study the interactions of pyrazine derivatives with biological macromolecules.

    Medicine: It is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrazine moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Table 1: Comparative Overview of Structural Analogs

Compound Name (CAS No.) Molecular Formula Heterocycle Substituents on Piperidine Key Properties/Applications
(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol (Target) C11H16ClN3O Pyrazine (3-Cl) 4-methyl, 4-hydroxymethyl Intermediate in kinase inhibitor synthesis
4-(4-Methylpiperidin-4-yl)morpholine dihydrochloride (1208090-98-5) C10H21Cl2N2O Morpholine 4-methyl, morpholine substitution High water solubility (dihydrochloride salt); potential CNS applications
(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol (1269531-16-9) C10H14ClN3O Pyrimidine (2-Cl) 2-hydroxymethyl Pyrimidine-based scaffold for antiviral/anticancer agents
[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol (1094223-48-9) C10H14ClN3O Pyridazine (6-Cl) 4-hydroxymethyl Potential use in agrochemicals; pyridazine enhances electrophilicity
(S)-(1-Methylpiperidin-2-yl)methanol (136030-04-1) C7H15NO None 1-methyl, 2-hydroxymethyl (S-enantiomer) Chiral building block for asymmetric synthesis

Impact of Structural Variations

Heterocyclic Core

  • Pyrazine (Target Compound) : The 3-chloropyrazine group provides two nitrogen atoms in a 1,4-diazine arrangement, enabling hydrogen bonding and π-π stacking. This contrasts with pyrimidine (1,3-diazine in CAS 1269531-16-9) and pyridazine (1,2-diazine in CAS 1094223-48-9), where nitrogen positions alter electronic distribution and binding selectivity .
  • Chlorine Position : Chlorine at the 3-position on pyrazine (target) vs. 2-position on pyrimidine (CAS 1269531-16-9) affects steric hindrance and dipole moments, influencing interactions with hydrophobic enzyme pockets.

Piperidine Substituents

  • Geminal Methyl and Hydroxymethyl (Target) : The 4-methyl group enhances lipophilicity (higher logP), while the hydroxymethyl improves water solubility compared to analogs like 4-(4-methylpiperidin-4-yl)morpholine dihydrochloride .
  • Enantiomeric Differences: The (S)- and (R)-enantiomers of (1-methylpiperidin-2-yl)methanol (CAS 136030-04-1 and 68474-13-5) demonstrate how stereochemistry impacts receptor binding, a factor less relevant in the target compound due to its symmetric 4,4-disubstitution .

Biological Activity

(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol, with CAS number 2027621-48-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₁H₁₄ClN₃O
  • Molecular Weight: 241.72 g/mol
  • CAS Number: 2027621-48-1

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes. Research indicates that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing cancer cell proliferation and neurodegenerative processes.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Granchi et al. FaDu (hypopharyngeal)15Inhibition of MAGL
Liu et al. Breast Cancer20Induction of apoptosis
Sekhar et al. Murine Melanoma18Cell cycle arrest

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation.

Table 2: Neuroprotective Studies

Study ReferenceActivity AssessedInhibition (%)
Malawska & Gobec AChE Inhibition75
Liu et al. BuChE Inhibition68

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of (1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol in preclinical models.

Case Study 1: Cancer Treatment

In a preclinical trial involving FaDu cells, treatment with the compound resulted in a significant reduction in cell viability compared to control groups, suggesting its potential as a therapeutic agent against hypopharyngeal carcinoma.

Case Study 2: Alzheimer’s Disease Model

In an Alzheimer's mouse model, administration of the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation, indicating its role in neuroprotection and cognitive enhancement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol
Reactant of Route 2
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(1-(3-Chloropyrazin-2-yl)-4-methylpiperidin-4-yl)methanol

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